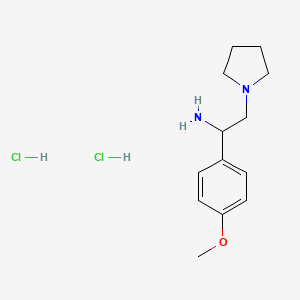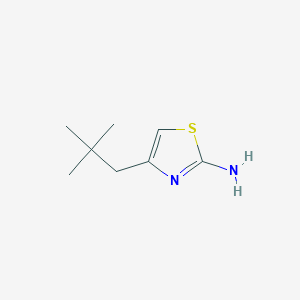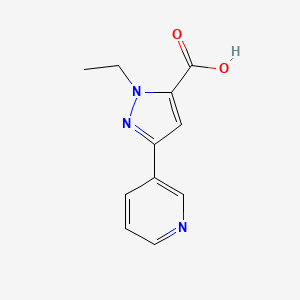
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid
Overview
Description
“1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” is a complex organic compound that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The compound also contains a carboxylic acid group and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, along with the ethyl group and the carboxylic acid group. The presence of nitrogen in the rings would likely result in a polar compound, and the carboxylic acid group could form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in polar solvents due to the presence of the polar pyrazole, pyridine, and carboxylic acid groups .Scientific Research Applications
Antimicrobial and Antiviral Activities
Pyridine compounds, such as “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid”, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . The presence of the pyridine nucleus in the molecule can determine an interaction with a specific protein, which defines the antimicrobial and antiviral selectivity for the target molecule .
Antitumor Activity
Pyridine compounds have been reported to exhibit antitumor properties . The specific structure and properties of “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” could potentially make it a candidate for antitumor research.
Analgesic Activity
Some pyridine compounds are known for their analgesic (pain-relieving) properties . This compound could potentially be used in the development of new analgesic drugs.
Anti-inflammatory Activity
Pyridine compounds are also known for their anti-inflammatory properties . “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” could potentially be used in the development of new anti-inflammatory drugs.
Antioxidant Activity
The pyridine nucleus in “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” could potentially give the compound antioxidant properties , which could be useful in various fields of research, including the development of new drugs and therapies.
Anti-Alzheimer’s Activity
Some pyridine compounds have been noted for their anti-Alzheimer’s properties . This compound could potentially be used in the development of new treatments for Alzheimer’s disease.
Anti-ulcer Activity
Pyridine compounds have been reported to exhibit anti-ulcer properties . “1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid” could potentially be used in the development of new anti-ulcer drugs.
Antidiabetic Activity
Some pyridine compounds are known for their antidiabetic properties . This compound could potentially be used in the development of new antidiabetic drugs.
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-ethyl-5-pyridin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)6-9(13-14)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCCJECXTPSXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





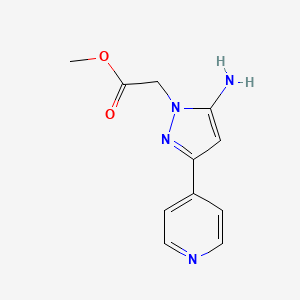
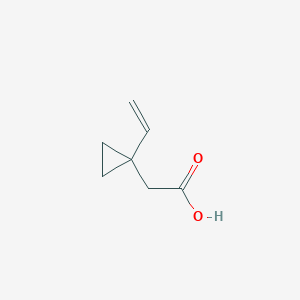
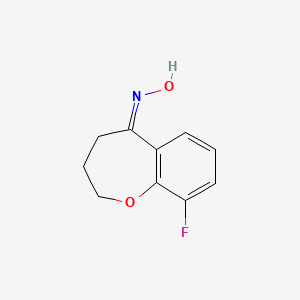
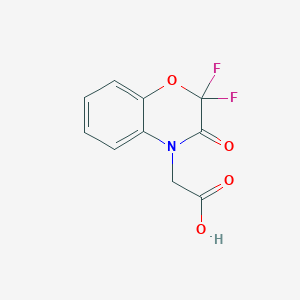
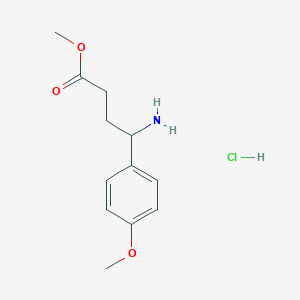
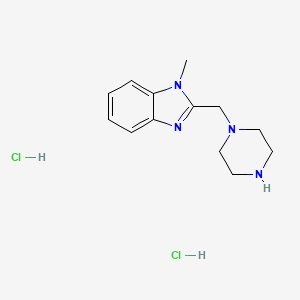
![3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1470153.png)
![2-(Methylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B1470156.png)


